2-Methyl-4-octanol
Overview
Description
2-Methyl-4-octanol is a chemical compound with the molecular formula C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da . It is also known by other names such as 2-Methyloctan-4-ol and 4-Octanol, 2-methyl- .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-octanol consists of a chain of carbon atoms with a methyl group (CH3) attached to the second carbon atom and a hydroxyl group (OH) attached to the fourth carbon atom . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-octanol include a molecular weight of 144.2545 . More detailed properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results .Scientific Research Applications
High-Pressure Effects on Alcohol Properties
A study of 4-methyl-3-heptanol, which shares structural similarities with 2-Methyl-4-octanol, revealed how high pressures can significantly impact the Debye process, a dielectric property, of these alcohols. This research, conducted over a range of temperatures and pressures, highlighted the importance of pressure in the formation of hydrogen-bonded supramolecular structures in alcohols (Pawlus et al., 2013).
Octanol-Water Distribution in Environmental Studies
In environmental science, the octanol-water distribution of various organic compounds, including 2-Methyl-4-octanol analogs, is crucial. Jafvert et al. (1990) examined the octanol-water distributions of environmentally significant organic acid compounds, providing insights into their environmental fate and behavior (Jafvert et al., 1990).
Role in Insect Behavior
5-Methyl-4-octanol, closely related to 2-Methyl-4-octanol, has been identified as a major aggregation pheromone in certain insect species. Weissling et al. (1994) discovered its role in attracting palmetto weevils, indicating its potential application in pest management strategies (Weissling et al., 1994).
Microextraction Techniques in Food Safety
Research involving microextraction techniques for enhancing sensitivity in the determination of compounds like 2-Methyl-4-isothiazolin-3-one in adhesives, which are related to 2-Methyl-4-octanol, emphasizes the importance of these techniques in food safety and packaging materials analysis (Rosero-Moreano et al., 2014).
Enantioselective Synthesis in Chemical Research
The enantioselective synthesis of (R)- and (S)-2-methyl-4-octanol, as documented by Baraldi et al. (2002), showcases the importance of these compounds in chemical research, particularly in understanding the aggregation pheromones of sugarcane weevils (Baraldi et al., 2002).
Process Hazard Evaluation in Chemical Engineering
In chemical engineering, studies like the one conducted by Sun et al. (2019) on the catalytic oxidation of 2-octanol provide insights into reaction pathways and safety issues, which are pertinent to understanding and safely managing processes involving similar compounds like 2-Methyl-4-octanol (Sun et al., 2019).
Biotransformations in Biocatalysis
The microbial enantioselective reduction of methylketones to alcohols, as researched by Molinari et al. (1998), including compounds like 2-octanol, highlights the biocatalytic potential in creating high optical purity alcohols, a field relevant to compounds like 2-Methyl-4-octanol (Molinari et al., 1998).
Solubility and Lipophilicity in Pharmaceutical Sciences
Research on the solubility and lipophilicity of compounds, like the work by Blokhina et al. (2021), which studies novel antifungal hybrids, can be crucial for understanding the properties of 2-Methyl-4-octanol in pharmaceutical applications (Blokhina et al., 2021).
Application in Analytical Chemistry
The development of extraction methods, as demonstrated by Farajzadeh et al. (2010) using octanol for dispersive liquid-liquid microextraction, shows the potential application of 2-Methyl-4-octanol in analytical chemistry, especially in the extraction and pre-concentration of compounds from various matrices (Farajzadeh et al., 2010).
Medical Research and Drug Delivery
In medical research, as shown by Goddard and Kontoghiorghes (1990), high-performance liquid chromatography methods developed for identifying certain iron chelators in biological fluids can be analogously applied to study the behavior and effects of 2-Methyl-4-octanol in similar contexts (Goddard & Kontoghiorghes, 1990).
Safety And Hazards
properties
IUPAC Name |
2-methyloctan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVIOIDPRPYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960979 | |
Record name | 2-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-octanol | |
CAS RN |
40575-41-5 | |
Record name | 2-Methyl-4-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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